4,4'-Dicyanatobiphenyl
Overview
Description
4,4’-Dicyanatobiphenyl is an organic compound that belongs to the class of cyanate esters. It is characterized by the presence of two cyanate groups attached to a biphenyl structure. This compound is of significant interest due to its applications in the synthesis of high-performance polymers and resins, particularly those used in advanced composite materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dicyanatobiphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired cyanate ester.
Industrial Production Methods: On an industrial scale, the production of 4,4’-Dicyanatobiphenyl follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure efficient conversion and minimal byproduct formation.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dicyanatobiphenyl undergoes various chemical reactions, including:
Cyclotrimerization: This reaction leads to the formation of triazine rings, which are integral to the polymerization process.
Substitution Reactions: The cyanate groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cyclotrimerization: Typically carried out in the presence of catalysts such as transition metal complexes or Lewis acids.
Substitution Reactions: Common reagents include amines and alcohols, which react with the cyanate groups under mild conditions.
Major Products Formed:
Cyclotrimerization: Produces polycyanurate networks, which are highly crosslinked and exhibit excellent thermal and mechanical properties.
Substitution Reactions: Leads to the formation of substituted biphenyl derivatives, which can be further functionalized for various applications.
Scientific Research Applications
4,4’-Dicyanatobiphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential use in the development of biocompatible materials.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable polymeric networks.
Industry: Widely used in the production of advanced composite materials for aerospace, automotive, and electronics industries due to its excellent thermal and mechanical properties.
Mechanism of Action
The primary mechanism by which 4,4’-Dicyanatobiphenyl exerts its effects is through cyclotrimerization, leading to the formation of highly crosslinked polymer networks. These networks exhibit high thermal stability, low dielectric constant, and excellent mechanical properties, making them suitable for advanced material applications. The molecular targets and pathways involved in these reactions include the activation of cyanate groups and subsequent cyclization to form triazine rings.
Comparison with Similar Compounds
- 4,4’-Dicyanatodiphenyl ether
- 4,4’-Dicyanatobenzophenone
- 4,4’-Bis(4-cyanatophenoxy)diphenyl sulfone
Comparison: 4,4’-Dicyanatobiphenyl is unique due to its biphenyl structure, which imparts rigidity and high thermal stability to the resulting polymers. Compared to similar compounds, it offers a balance of processability and performance, making it a preferred choice for high-performance applications. Other compounds, such as 4,4’-Dicyanatodiphenyl ether, may offer different properties, such as flexibility or lower melting points, but may not match the thermal and mechanical performance of 4,4’-Dicyanatobiphenyl.
Properties
IUPAC Name |
[4-(4-cyanatophenyl)phenyl] cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c15-9-17-13-5-1-11(2-6-13)12-3-7-14(8-4-12)18-10-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJGXMCFSSDPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC#N)OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568453 | |
Record name | [1,1'-Biphenyl]-4,4'-diyl dicyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-14-3 | |
Record name | [1,1'-Biphenyl]-4,4'-diyl dicyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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